

Application of Timcodar in Studying Efflux Pump Gene Expression

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Compound of Interest

Compound Name: *Timcodar*

Cat. No.: *B1681317*

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Introduction

Timcodar (formerly VX-853) is a potent efflux pump inhibitor that has demonstrated significant activity in potentiating the efficacy of various antibiotics, particularly against *Mycobacterium tuberculosis*. Efflux pumps are transmembrane proteins that actively extrude a wide range of substrates, including antibiotics, from the bacterial cell, thereby contributing to intrinsic and acquired drug resistance. By inhibiting these pumps, compounds like **Timcodar** can increase the intracellular concentration of antibiotics, restoring their activity against resistant strains.

These application notes provide a comprehensive overview of the use of **Timcodar** as a tool to study the expression of efflux pump genes. Understanding the transcriptional response of bacteria to efflux pump inhibition is crucial for developing novel therapeutic strategies to combat multidrug resistance. The provided protocols and data will guide researchers in designing and executing experiments to investigate the impact of **Timcodar** on the genetic regulation of these critical resistance determinants.

Data Presentation

The following tables summarize the quantitative data on **Timcodar**'s activity from in vitro and in vivo studies, primarily focusing on its effects on *Mycobacterium tuberculosis*.

Table 1: In Vitro Activity of **Timcodar** against *Mycobacterium tuberculosis*

Parameter	Value	Conditions	Reference
MIC of Timcodar alone	19 µg/ml	Broth culture	[1][2]
IC ₅₀ of Timcodar alone	1.9 µg/ml	M. tuberculosis-infected macrophage cells	[1][2]
Synergism with Rifampin	Demonstrated	Broth culture and infected macrophage cells	[1][2]
Synergism with Bedaquiline	Demonstrated	Broth culture and infected macrophage cells	[1][2]
Synergism with Clofazimine	Demonstrated	Broth culture	[1][2]
Synergism with Moxifloxacin	Demonstrated	Infected macrophage cells	[1][2]
Potentialiation of Ethidium Bromide	4-fold	Broth culture	[1]

Table 2: In Vivo Efficacy of **Timcodar** in a Mouse Model of Tuberculosis

Combination Therapy	Reduction in Bacterial Burden (log ₁₀ CFU in lung)	Comparison	Reference
Rifampin + Timcodar	1.0	Compared to Rifampin alone	[1][2]
Isoniazid + Timcodar	0.4	Compared to Isoniazid alone	[1][2]

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effect of **Timcodar** on efflux pump gene expression in *Mycobacterium tuberculosis*.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

- *Mycobacterium tuberculosis* strain (e.g., H37Rv)
- Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)
- **Timcodar**
- Resazurin sodium salt solution
- 96-well microplates

Procedure:

- Prepare a stock solution of **Timcodar** in a suitable solvent (e.g., DMSO).
- Prepare a twofold serial dilution of **Timcodar** in 7H9 broth in a 96-well plate.
- Prepare an inoculum of *M. tuberculosis* and adjust the turbidity to a McFarland standard of 1.0. Dilute the inoculum to achieve a final concentration of approximately 5×10^5 CFU/ml in the wells.
- Add the bacterial inoculum to each well of the 96-well plate containing the serially diluted **Timcodar**.
- Include a positive control (bacteria without drug) and a negative control (broth only).
- Incubate the plates at 37°C for 7-14 days.

- After incubation, add resazurin solution to each well and incubate for another 24-48 hours.
- The MIC is determined as the lowest concentration of **Timcodar** that prevents a color change of resazurin from blue to pink.

Protocol 2: RNA Extraction from Mycobacterium tuberculosis

This protocol is designed for the efficient lysis of mycobacterial cells and subsequent purification of high-quality RNA.

Materials:

- M. tuberculosis culture treated with **Timcodar** (and appropriate controls)
- TRIzol reagent
- Chloroform
- Isopropanol
- 75% Ethanol (prepared with DEPC-treated water)
- RNase-free water
- Bead beater and sterile zirconia/silica beads
- RNeasy Mini Kit (Qiagen) or similar column-based RNA purification kit
- DNase I, RNase-free

Procedure:

- Harvest M. tuberculosis cells from culture by centrifugation.
- Resuspend the cell pellet in TRIzol reagent in a tube containing sterile zirconia/silica beads.
- Disrupt the cells using a bead beater (perform in a biosafety cabinet).

- Incubate the lysate at room temperature for 5 minutes.
- Add chloroform, shake vigorously, and incubate for 3 minutes at room temperature.
- Centrifuge to separate the phases.
- Transfer the upper aqueous phase containing RNA to a new tube.
- Precipitate the RNA by adding isopropanol and incubating at -20°C.
- Centrifuge to pellet the RNA, discard the supernatant, and wash the pellet with 75% ethanol.
- Air-dry the RNA pellet and resuspend it in RNase-free water.
- Proceed with on-column DNase treatment and purification using a column-based kit according to the manufacturer's instructions.
- Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and agarose gel electrophoresis.

Protocol 3: Quantitative Real-Time PCR (qPCR) for Efflux Pump Gene Expression

This protocol allows for the quantification of the expression levels of specific efflux pump genes.

Materials:

- High-quality RNA (from Protocol 2)
- Reverse transcriptase and associated buffers/reagents
- qPCR primers for target efflux pump genes (e.g., Rv1258c, drrA, drrB) and housekeeping genes (e.g., sigA)
- SYBR Green or TaqMan-based qPCR master mix
- qPCR instrument

Procedure:

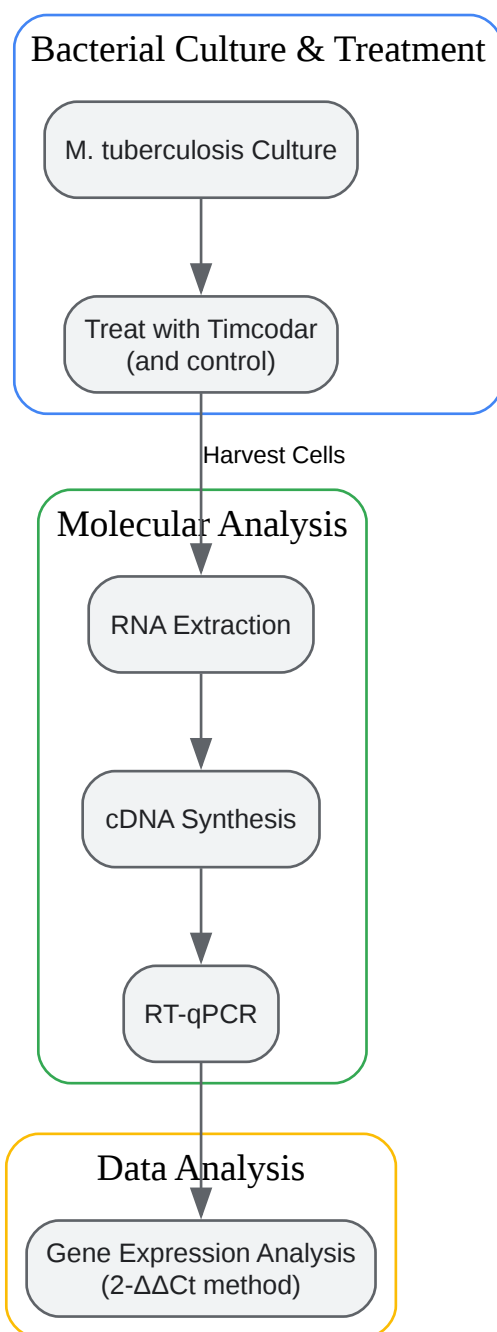
- cDNA Synthesis:
 - Synthesize cDNA from the extracted RNA using a reverse transcriptase kit according to the manufacturer's protocol. Include a no-reverse-transcriptase control to check for genomic DNA contamination.
- qPCR Reaction Setup:
 - Prepare a qPCR reaction mix containing the qPCR master mix, forward and reverse primers for the target gene, and cDNA template.
 - Set up reactions for each target gene and housekeeping gene in triplicate for each sample.
 - Include a no-template control for each primer set.
- qPCR Program:
 - Run the qPCR reaction using a standard thermal cycling program:
 - Initial denaturation (e.g., 95°C for 10 minutes)
 - 40 cycles of:
 - Denaturation (e.g., 95°C for 15 seconds)
 - Annealing/Extension (e.g., 60°C for 1 minute)
 - Melt curve analysis (for SYBR Green) to check for primer specificity.
- Data Analysis:
 - Determine the cycle threshold (Ct) values for each reaction.
 - Normalize the Ct values of the target genes to the Ct values of the housekeeping gene (ΔCt).

- Calculate the fold change in gene expression between **Timcodar**-treated and untreated samples using the $2^{-\Delta\Delta C_t}$ method.

Visualization

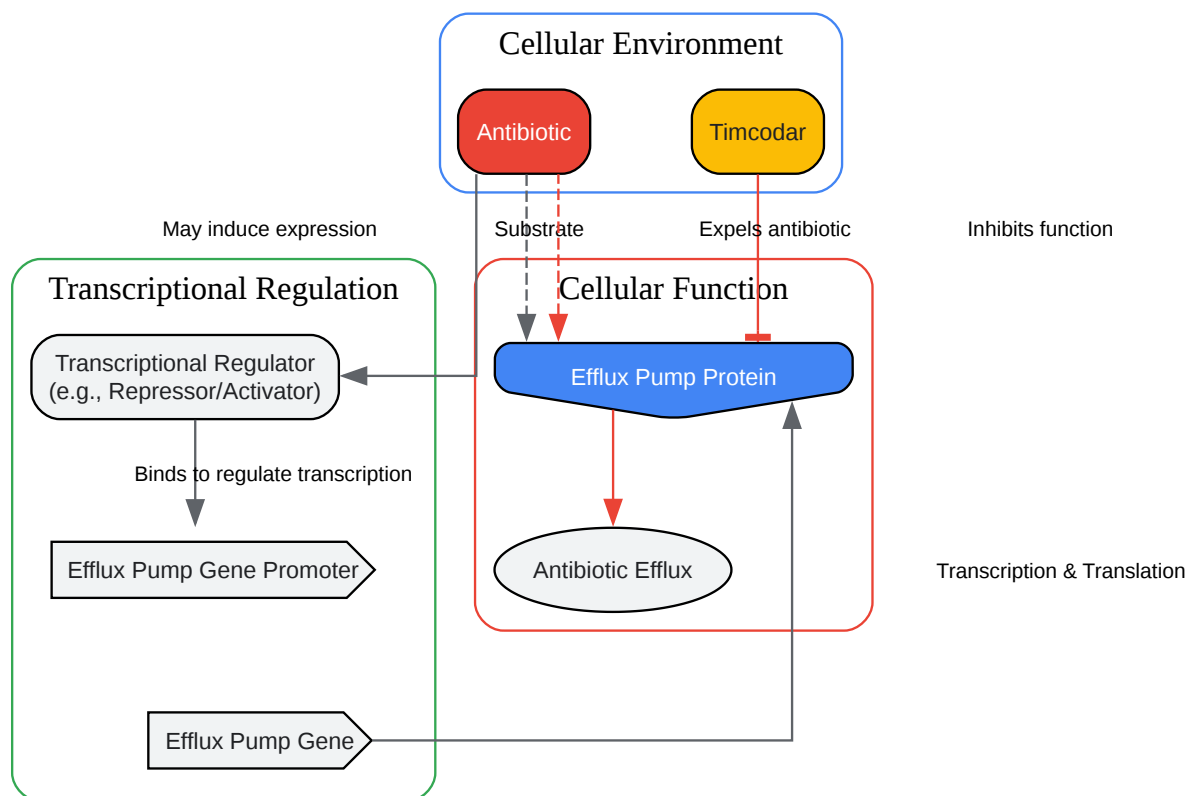
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the conceptual framework for studying the effect of **Timcodar** on efflux pump gene expression.



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Caption: Experimental workflow for studying efflux pump gene expression.



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Caption: General model of efflux pump regulation and **Timcodar**'s action.

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References

- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Functional Mechanism of the Efflux Pumps Transcription Regulators From *Pseudomonas aeruginosa* Based on 3D Structures [frontiersin.org]

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